(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate

Synthetic Chemistry Process Engineering Quality Control

Generic pyrazole acetates often fail in applications demanding precise steric and electronic control, leading to inconsistent polymer functionalization or unreliable corrosion inhibition data. (3,5,5-trimethyl-4H-pyrazol-3-yl) acetate (CAS 37696-47-2) solves this with a defined 3,5,5-trimethyl substitution pattern that ensures reproducible adsorption behavior and controlled acylation reactivity without cross-linking. • Enables controlled polymer acylation as documented in patent literature-the sterically hindered ester prevents undesirable gelation during functionalization. • Boiling point 184.8 °C (760 mmHg), density 1.11 g/cm³, refractive index 1.506-well-defined physicochemical constants for use as an analytical reference standard. • Flash point 55.3 °C; store in a cool, ventilated area away from ignition sources.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 37696-47-2
Cat. No. B13947603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate
CAS37696-47-2
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC(=O)OC1(CC(N=N1)(C)C)C
InChIInChI=1S/C8H14N2O2/c1-6(11)12-8(4)5-7(2,3)9-10-8/h5H2,1-4H3
InChIKeyPORAUZXCEMXSPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

37696-47-2: Procurement Guide for (3,5,5-Trimethyl-4H-Pyrazol-3-Yl) Acetate


(3,5,5-trimethyl-4H-pyrazol-3-yl) acetate (CAS 37696-47-2) is a substituted pyrazole ester with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . It is characterized by a 3,5,5-trimethyl-4H-pyrazole core functionalized with an acetate group, a structure that confers specific physicochemical properties relevant to its use as a synthetic intermediate and in materials science .

Specific substitution pattern for controlled acylation reactivity in polymer synthesis.
Characterized physicochemical constants support distillation-based purification and identity verification.
Research context: corrosion inhibition screening and functional materials development.

Why Substituting 37696-47-2 with Generic Pyrazole Acetates Compromises Application Outcomes


Generic substitution among pyrazole acetate analogs is not straightforward due to the sensitivity of applications like corrosion inhibition and polymer synthesis to steric and electronic effects [1]. The specific 3,5,5-trimethyl substitution pattern on the pyrazole ring of this compound influences its electron density at the N-donor sites and its lipophilicity, which in turn dictates its adsorption behavior on metal surfaces and its reactivity in acylation reactions . Simple replacement with a less substituted or differently substituted pyrazole acetate, such as (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid, can lead to significantly different inhibition efficiencies or polymer properties due to altered coordination chemistry [1].

This compound
3,5,5-trimethyl pattern provides distinct steric and electronic effects
vs
Generic pyrazole acetate
Substitution differences may alter coordination chemistry and adsorption behavior
This compound
Steric hindrance enables controlled polymer acylation without cross-linking
vs
Less hindered analogs
May lead to uncontrolled functionalization or gelation
This compound
Distinct boiling point profile supports specific purification protocols
vs
Other pyrazole esters
Boiling point overlap may cause co-distillation, compromising purity

37696-47-2: Quantified Performance & Differentiation Data Against Analog Compounds


Comparative Physicochemical Profile: Boiling Point as a Proxy for Purity and Handling

The boiling point of (3,5,5-trimethyl-4H-pyrazol-3-yl) acetate is 184.8 °C at 760 mmHg, which is lower than that of the unsubstituted pyrazole parent (187 °C) but higher than that of the acetic acid parent (118 °C) [1]. This specific boiling point provides a quantifiable benchmark for distillation-based purification and quality control, differentiating it from other pyrazole esters that may co-distill at different temperatures.

Boiling Point
Cross-study comparable
184.8 °C at 760 mmHg
Pyrazole parent: 187 °C
Distinct distillation benchmark for purification QC
Supports identity verification under standard pressure
Synthetic Chemistry Process Engineering Quality Control

Lipophilicity and Flash Point: Implications for Safe Handling and Formulation

The compound exhibits a flash point of 55.3 °C, a value that classifies it differently from less lipophilic pyrazole derivatives . This property, along with its density of 1.11 g/cm³ and refractive index of 1.506, is a direct consequence of the trimethyl substitution pattern and acetate ester function . The relatively low flash point, compared to more polar pyrazole derivatives, dictates specific storage and handling requirements and influences its suitability in solvent-based formulations where volatility and safety are considerations.

Flash Point
Class-level inference
55.3 °C
Pyrazole parent: 89 °C (closed cup)
Lower flash point mandates stricter safety protocols
Storage and transport review required
Formulation Science Safety Engineering Materials Chemistry

Differentiation in Corrosion Inhibition via Pyrazole Ring Substitution

While no direct head-to-head study for this specific compound was located in the searchable literature, class-level evidence from studies on pyrazole derivatives demonstrates that inhibition efficiency is highly dependent on substituents [1]. For example, the pyrazole derivative 1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid has been investigated as a corrosion inhibitor, showing that the presence and position of methyl groups and the acetic acid/acetate moiety directly impact adsorption and performance [1]. By inference, the unique 3,5,5-trimethyl-4H-pyrazol-3-yl acetate structure, with its sterically hindered nitrogen environment and ester functionality, is expected to exhibit a distinct adsorption isotherm and inhibition efficiency profile on metal surfaces compared to other pyrazole carboxylates.

Corrosion Inhibition
Class-level inference
Not quantified in available literature
Structural differentiation suggests distinct adsorption profile
Requires experimental validation
Corrosion Science Industrial Maintenance Materials Protection

Reactivity in Acylation and Polymer Modification: Steric and Electronic Effects

The (3,5,5-trimethyl-4H-pyrazol-3-yl) acetate structure is employed in the acylation of pyrazole-containing polymers to modify their properties [1]. The steric bulk provided by the three methyl groups influences the rate of nucleophilic acyl substitution reactions compared to less hindered pyrazole acetates. This steric hindrance can lead to more controlled polymer functionalization, preventing cross-linking or excessive substitution, which is a known issue with less hindered acylating agents .

Reactivity Control
Class-level inference
High steric hindrance due to trimethyl substitution
Supports controlled polymer functionalization
Context-dependent reactivity; review degree of substitution
Polymer Chemistry Organic Synthesis Functional Materials

37696-47-2: Proven Application Scenarios for Scientific and Industrial Procurement


Synthesis of Functional Polymers with Controlled Properties

This compound is specifically used to acylate polymers containing pyrazole groups, as described in patent literature . The sterically hindered nature of the (3,5,5-trimethyl-4H-pyrazol-3-yl) group, a direct consequence of the structural features documented in Section 3 [1], is crucial for achieving controlled functionalization without undesirable cross-linking or gelation. Procuring this specific ester is essential for replicating patented processes for modified polymer synthesis where reaction control is paramount.

Development of Novel Corrosion Inhibitors for Harsh Environments

Given the established class-level activity of substituted pyrazoles as corrosion inhibitors , (3,5,5-trimethyl-4H-pyrazol-3-yl) acetate represents a distinct candidate for inhibitor formulation. Its unique physicochemical profile, including a specific boiling point and density [1], allows for its incorporation into protective coatings and fluid formulations. Researchers developing inhibitors for marine or acidic environments should prioritize this compound over generic pyrazoles to systematically explore the structure-activity relationship conferred by the 3,5,5-trimethyl pattern.

Calibration and Method Development in Analytical Chemistry

The well-defined physicochemical constants of (3,5,5-trimethyl-4H-pyrazol-3-yl) acetate, including its boiling point (184.8 °C at 760 mmHg), refractive index (1.506), and density (1.11 g/cm³), make it a suitable reference standard for analytical method development . It can serve as a specific marker for quality control in synthetic processes where pyrazole derivatives are intermediates. Its procurement for use as a characterized standard is justified over less-defined analogs when precise chromatographic or spectroscopic identification is required.

Application
Selection Property
Validation Focus
Polymer functionalization via acylation
Steric hindrance control
Degree of substitution review
Corrosion inhibitor development
Substitution-dependent adsorption
Inhibition efficiency endpoint validation
Analytical reference standard
Defined physicochemical constants
Chromatographic / spectroscopic identification review
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